Cas no 935843-18-8 (4-chloro-2,5-dimethylthieno2,3-dpyrimidine)

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thienopyrimidine core with chloro and methyl substituents. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The chloro group at the 4-position enhances reactivity for further functionalization, while the methyl groups at the 2- and 5-positions contribute to steric and electronic modulation. Its rigid fused-ring system offers stability, making it suitable for applications in medicinal chemistry, such as kinase inhibitor design. The compound is typically handled under controlled conditions due to its sensitivity. Purity and precise characterization are critical for reproducibility in research and industrial applications.
4-chloro-2,5-dimethylthieno2,3-dpyrimidine structure
935843-18-8 structure
Product Name:4-chloro-2,5-dimethylthieno2,3-dpyrimidine
CAS No:935843-18-8
MF:C8H7ClN2S
MW:198.672579050064
CID:4666207
PubChem ID:53443687
Update Time:2025-11-01

4-chloro-2,5-dimethylthieno2,3-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine
    • methyl 4-chloro-5-methylthieno[2,3-d]pyrimidine
    • Z1982493846
    • 4-chloro-2,5-dimethylthieno2,3-dpyrimidine
    • Inchi: 1S/C8H7ClN2S/c1-4-3-12-8-6(4)7(9)10-5(2)11-8/h3H,1-2H3
    • InChI Key: JYVYSSMMLABHII-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(C)=N1)SC=C2C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 178
  • XLogP3: 3.3
  • Topological Polar Surface Area: 54

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4-chloro-2,5-dimethylthieno2,3-dpyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:935843-18-8)4-chloro-2,5-dimethylthieno2,3-dpyrimidine
Order Number:A937898
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:25
Price ($):428.0
Email:sales@amadischem.com

Additional information on 4-chloro-2,5-dimethylthieno2,3-dpyrimidine

Research Brief on 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine (CAS: 935843-18-8) in Chemical Biology and Pharmaceutical Applications

The compound 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine (CAS: 935843-18-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This heterocyclic compound, featuring a thienopyrimidine core, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.

Structural analysis reveals that the chloro and methyl substituents at positions 4, 2, and 5 respectively contribute to the compound's reactivity and binding affinity. The electron-withdrawing chlorine atom at position 4 makes this position particularly susceptible to nucleophilic substitution reactions, enabling facile derivatization. Meanwhile, the methyl groups at positions 2 and 5 provide steric bulk that can influence molecular recognition properties. These structural features make 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine a valuable building block for drug discovery programs.

Recent synthetic methodologies have focused on optimizing the preparation of 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient two-step synthesis starting from commercially available 2-amino-3-carbethoxy-4,5-dimethylthiophene, with an overall yield of 78%. The process features mild reaction conditions and excellent scalability, addressing previous challenges in the large-scale production of this intermediate.

In pharmacological applications, derivatives of 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine have shown promising activity against various disease targets. A series of compounds developed by modifying the 4-position have exhibited nanomolar inhibition against EGFR and VEGFR2 kinases, with selectivity profiles superior to existing clinical inhibitors. Molecular docking studies suggest that the thienopyrimidine core effectively mimics the adenine moiety of ATP, while the chloro and methyl substituents contribute to hydrophobic interactions in the kinase binding pocket.

The compound's potential extends beyond kinase inhibition. Recent preclinical studies have identified 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine derivatives as modulators of inflammatory pathways, with particular activity against NF-κB signaling. One derivative in phase I clinical trials (codenamed TPD-327) has demonstrated excellent oral bioavailability and favorable pharmacokinetic properties, highlighting the therapeutic promise of this chemical scaffold.

Future research directions for 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine include exploration of its applications in PROTAC (proteolysis targeting chimera) technology and covalent inhibitor design. The chloro substituent's reactivity makes it particularly suitable for these emerging therapeutic modalities. Additionally, computational studies are underway to predict novel bioisosteres and optimize ADMET properties of derivatives based on this core structure.

In conclusion, 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine (CAS: 935843-18-8) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its synthetic accessibility, diverse reactivity, and demonstrated biological activities position it as a valuable tool for medicinal chemists. Continued investigation of this compound and its derivatives will likely yield novel therapeutic agents across multiple disease areas, particularly in oncology and inflammatory disorders.

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Amadis Chemical Company Limited
(CAS:935843-18-8)4-chloro-2,5-dimethylthieno2,3-dpyrimidine
A937898
Purity:99%
Quantity:1g
Price ($):428.0
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